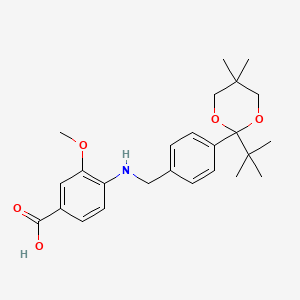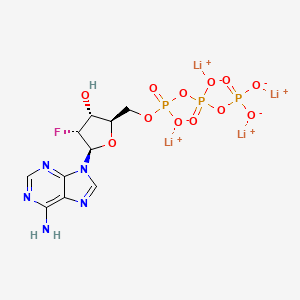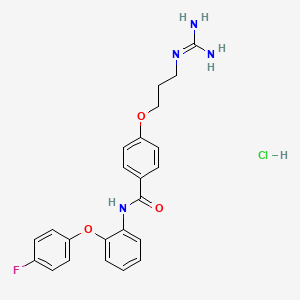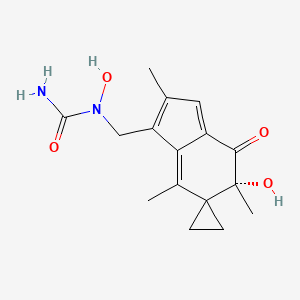
N-Hydroxy-N-(methylacylfulvene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LP-184 is a novel small molecule drug candidate developed by Lantern Pharma. It is a synthetically lethal compound that has shown significant potential in targeting various types of advanced solid tumors and central nervous system cancers. LP-184 has been developed using insights from Lantern Pharma’s artificial intelligence platform, RADR, and has received multiple Orphan Drug Designations from the U.S. Food and Drug Administration for its potential in treating pancreatic cancer, malignant gliomas, and atypical teratoid rhabdoid tumors .
Méthodes De Préparation
LP-184 is a next-generation acylfulvene prodrug. The synthesis of LP-184 involves the functionalization of the acylfulvene core structure. The compound is metabolized to its active form by the enzyme prostaglandin reductase 1, which is frequently overexpressed in multiple solid tumor types . The industrial production methods for LP-184 are not explicitly detailed in the available literature, but it is likely that the synthesis involves standard organic chemistry techniques for the preparation of acylfulvene derivatives.
Analyse Des Réactions Chimiques
LP-184 undergoes several types of chemical reactions, primarily focusing on its activation and interaction with DNA. The major reactions include:
Oxidation: LP-184 is metabolized to its active form by the oxidoreductase activity of prostaglandin reductase 1.
DNA Damage: The active form of LP-184 induces DNA double-strand breaks in cancer cells with homologous recombination deficiencies.
Synthetic Lethality: LP-184 exploits the deficiencies in DNA damage repair pathways in cancer cells, leading to cell death.
Common reagents and conditions used in these reactions include the presence of prostaglandin reductase 1 and the cellular environment of cancer cells with DNA damage repair deficiencies. The major products formed from these reactions are DNA adducts and double-strand breaks, leading to cancer cell death .
Applications De Recherche Scientifique
LP-184 has a wide range of scientific research applications, particularly in the fields of oncology and cancer therapeutics. Some of its key applications include:
Cancer Treatment: LP-184 has shown potent anticancer activity against a variety of solid tumors, including pancreatic, lung, prostate, and triple-negative breast cancers.
Combination Therapy: LP-184 has shown strong synergy with PARP inhibitors in ovarian and prostate cancer cell lines, as well as in triple-negative breast cancer models.
Mécanisme D'action
The mechanism of action of LP-184 involves its activation by prostaglandin reductase 1, leading to the formation of DNA adducts and double-strand breaks in cancer cells. LP-184 preferentially damages DNA in cancer cells that harbor mutations in DNA damage repair genes and overexpress prostaglandin reductase 1 . This synthetic lethality mechanism exploits the vulnerabilities in cancer cells with DNA damage repair deficiencies, leading to cell death .
Comparaison Avec Des Composés Similaires
LP-184 is part of the acylfulvene class of small molecule therapeutics. It is compared with other similar compounds, such as:
Olaparib: A PARP inhibitor used in the treatment of homologous recombination-deficient cancers.
Erlotinib and Gefitinib: Earlier generation EGFR inhibitors.
LP-184’s uniqueness lies in its synthetic lethality mechanism and its ability to target a broad range of solid tumors with DNA damage repair deficiencies, making it a promising candidate for cancer therapy .
Propriétés
Numéro CAS |
924835-67-6 |
|---|---|
Formule moléculaire |
C16H20N2O4 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
1-hydroxy-1-[[(5'R)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |
InChI |
InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m0/s1 |
Clé InChI |
VWMPVAZEBAKLFR-HNNXBMFYSA-N |
SMILES isomérique |
CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
SMILES canonique |
CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


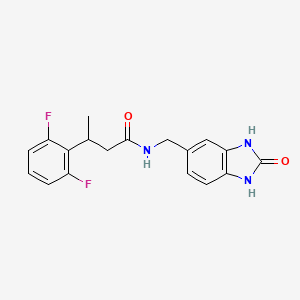
![8-[(5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoropyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B11930204.png)
![1-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11930209.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
![4-[2-[2-(3-Sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid](/img/structure/B11930222.png)
![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)
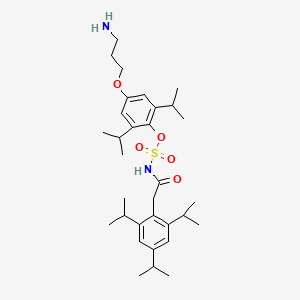

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)
